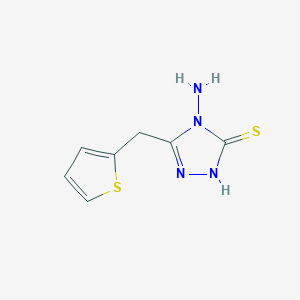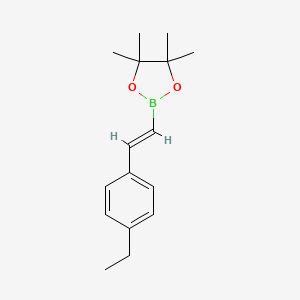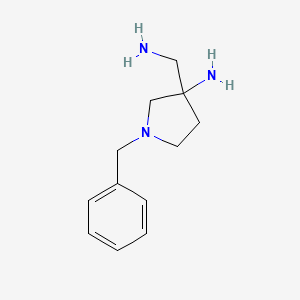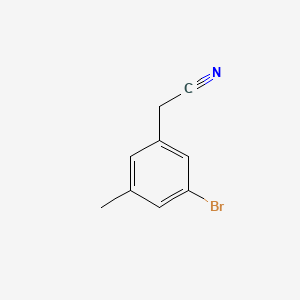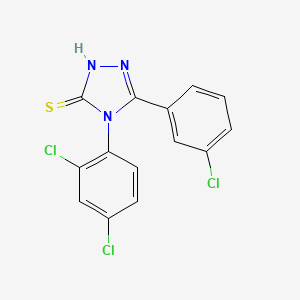
5-(3-Chlorophenyl)-4-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is based on the longest carbon chain in the molecule and the functional groups present.
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The choice of starting materials, reagents, and conditions can greatly affect the yield and purity of the product.Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in a molecule and the types of bonds present.Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that a compound can undergo. This can include reactions with various reagents under different conditions, and studying the mechanisms of these reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be determined through various experimental techniques.Scientific Research Applications
Anti-inflammatory and Analgesic Effects
5-(3-Chlorophenyl)-4-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol and its derivatives have been investigated for their potential anti-inflammatory and analgesic activities. The compounds showed promising results in reducing inflammation and pain in various models, with some compounds being found to be as potent or more potent than standard drugs like Indomethacin and Celecoxib without causing gastric lesions. This highlights the potential of these compounds as safer alternatives for managing inflammation and pain (Rabea et al., 2006; El-Emam & Ibrahim, 1991).
Anticonvulsant Properties
The compound and its variants have been examined for their anticonvulsant properties. Studies have indicated that certain derivatives show protection against seizures induced by various models, suggesting that these compounds might be functionally acting like glycine receptor agonists or interacting with the GABAA receptor. The findings point towards the potential use of these triazoles in treating conditions like epilepsy (Luszczki et al., 2012; Kane et al., 1990; Kane et al., 1994).
Neuroprotective and Anti-Seizure Effects
Research has also focused on the potential neuroprotective effects of these compounds. For instance, TP-315, a derivative, showed no neurotoxic effect on the mouse brain after chronic use, suggesting its safety as a new anti-seizure medication. This opens up possibilities for its application in treating neurological disorders without the risk of damaging brain tissue (Krysa et al., 2022).
Antidepressant Potential
Derivatives of the compound have been evaluated for their potential antidepressant activity. Certain derivatives were found to antagonize depression-related symptoms in mice effectively. These findings suggest the potential therapeutic use of these compounds in treating depression, although the exact mechanism of action might be complex and warrants further investigation (Kane et al., 1988).
Safety And Hazards
The safety and hazards of a compound are typically determined through toxicological studies. This can include studying the compound’s effects on cells or organisms, and determining its LD50 (the dose that is lethal to 50% of a population).
Future Directions
Future directions could involve further studies to better understand the compound’s properties or potential applications. This could include more detailed structural studies, testing the compound’s reactivity with different reagents, or exploring its potential uses in fields like medicine or materials science.
Please note that this is a general overview and the specific details can vary depending on the particular compound and the context of the study. For a detailed analysis of a specific compound, it would be necessary to consult the relevant scientific literature or conduct experimental studies.
properties
IUPAC Name |
3-(3-chlorophenyl)-4-(2,4-dichlorophenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl3N3S/c15-9-3-1-2-8(6-9)13-18-19-14(21)20(13)12-5-4-10(16)7-11(12)17/h1-7H,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYFRFXBTRLSRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NNC(=S)N2C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chlorophenyl)-4-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



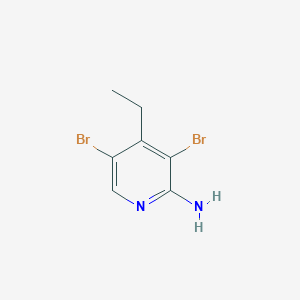
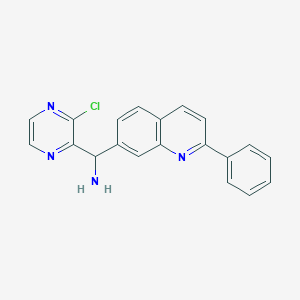
![7-(8-Chloro-3-(3-methylenecyclobutyl)imidazo[1,5-a]pyrazin-1-yl)-2-phenylquinoline](/img/structure/B3038590.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide](/img/structure/B3038595.png)
![1-(3,4-Dimethoxyphenyl)-3-[(4-fluorophenyl)sulfonyl]-1-propanone](/img/structure/B3038596.png)
![3-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3038599.png)
![5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B3038600.png)
![3,3-dibromo-5-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B3038601.png)
